1-(2-methoxyethyl)-1H-indol-4-amine
Description
Historical Context and Contemporary Relevance of Indole (B1671886) Derivatives in Drug Discovery
The journey of indole derivatives in medicine is marked by significant milestones. Historically, natural products containing the indole moiety, such as the antihypertensive and antipsychotic agent reserpine, have been pivotal in drug development. nih.gov The indole structure is also fundamental to essential biomolecules like serotonin (B10506) and melatonin, which regulate mood, sleep, and appetite. nih.govmdpi.com
In contemporary medicinal chemistry, the indole scaffold remains highly relevant due to its ability to interact with a wide array of biological targets. nih.govmdpi.comnih.gov This has led to the development of a diverse range of therapeutic agents. Notable examples include the non-steroidal anti-inflammatory drug (NSAID) indomethacin, the anticancer vinca (B1221190) alkaloids (vinblastine and vincristine), and various antiviral and antimicrobial agents. nih.govnih.gov The structural versatility of the indole ring allows for extensive modification, enabling chemists to fine-tune the pharmacological properties of its derivatives to enhance efficacy and selectivity. mdpi.comresearchgate.net
Rationale for Investigating Substituted Indole Analogs, with Emphasis on the 1-(2-methoxyethyl)-1H-indol-4-amine Framework
The investigation of substituted indole analogs is driven by the quest for novel therapeutics with improved properties. nih.govresearchgate.net By strategically adding different functional groups to the indole core, researchers can modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile. researchgate.net This approach, known as structure-activity relationship (SAR) studies, is fundamental to modern drug design. researchgate.net
The specific framework of This compound presents a compelling case for investigation. This compound features two key substitutions on the indole ring:
A 4-amino group: The amino group at the 4-position is a significant feature. 4-Aminoindoles are recognized as important intermediates in the synthesis of various pharmaceuticals, particularly in the development of anticancer agents and compounds targeting neurodegenerative diseases. chemimpex.comnih.gov They can act as versatile building blocks for creating more complex tricyclic indole structures. researchgate.net The presence of the amino group offers a site for further chemical modification, potentially leading to compounds with enhanced biological activity.
A 1-(2-methoxyethyl) group: The N-alkoxyethyl substitution at the indole nitrogen is another critical modification. This group can influence the compound's solubility, bioavailability, and interaction with biological targets. smolecule.com Studies on related N-alkoxy derivatives of indole-3-carbinol (B1674136) have shown that such substitutions can significantly increase the efficacy of the parent compound. nih.gov The methoxyethyl group, in particular, can enhance metabolic stability and is a feature found in other biologically active indole derivatives. evitachem.commdpi.com
The combination of these two substituents on the indole scaffold suggests that this compound could serve as a valuable lead compound in various therapeutic areas.
Overview of Current Research Trajectories for Novel Indole Derivatives
Current research on novel indole derivatives is exploring a wide range of therapeutic applications, reflecting the scaffold's versatility. nih.govmdpi.comnih.gov Key areas of investigation include:
Anticancer Agents: Indole derivatives continue to be a major focus in oncology research. eurekaselect.com Scientists are developing new compounds that target various cancer-related pathways, such as tubulin polymerization, protein kinases, and apoptosis. eurekaselect.commdpi.com
Antimicrobial and Antiviral Agents: The rise of drug-resistant pathogens has spurred the search for new antimicrobial and antiviral drugs. nih.govresearchgate.net Indole derivatives have shown promise in this area, with some compounds exhibiting potent activity against a range of bacteria, fungi, and viruses, including the dengue virus. acs.org
Neurodegenerative Diseases: The role of indole derivatives in neurological disorders is another active area of research. nih.gov For instance, 4-aminoindole (B1269813) carboxamides have been investigated for their potential to inhibit the aggregation of proteins associated with Alzheimer's disease. nih.gov
Anti-inflammatory and Analgesic Agents: Building on the success of indomethacin, researchers are designing new indole-based anti-inflammatory and analgesic agents with improved side-effect profiles. tandfonline.com
Metabolic Disorders: Indole derivatives are also being explored for the treatment of metabolic diseases like diabetes and obesity. nih.gov For example, some analogs have been shown to inhibit enzymes like pancreatic lipase. nih.gov
The development of innovative synthetic methods is also a key research trajectory, enabling the creation of more complex and diverse indole libraries for high-throughput screening. bohrium.com
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)indol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-8-7-13-6-5-9-10(12)3-2-4-11(9)13/h2-6H,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWCDCABFPLRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations for 1 2 Methoxyethyl 1h Indol 4 Amine and Its Analogs
Precursor Synthesis and Starting Material Derivatization for Indole (B1671886) Formation
The synthesis of the target compound and its analogs often commences with the derivatization of a pre-existing indole core or the construction of the indole ring from acyclic precursors. A common strategy involves the N-alkylation of an indole derivative. For instance, the 2-methoxyethyl group can be introduced by reacting an indole with 2-methoxyethyl chloride in the presence of a base like potassium carbonate evitachem.com. Another approach involves starting with a suitable aniline (B41778) derivative that is then elaborated into the desired indole.
A key precursor for the synthesis of 4-aminoindoles is often a substituted aniline. For example, the synthesis of N-(5-chloropyridin-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide begins with an indole precursor where the 2-methoxyethyl group is introduced via alkylation . Similarly, the synthesis of 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid involves the alkylation of indole with 2-methoxyethyl chloride evitachem.com. These examples highlight a general strategy where the N1-substituent is installed on a pre-formed indole ring.
Alternatively, the synthesis can start from more fundamental building blocks that are then cyclized to form the indole ring system. This often involves the preparation of substituted anilines or related compounds that already contain the necessary functionalities for the subsequent cyclization step.
Methodologies for Constructing the Indole Ring System
Several classical and modern synthetic methods are employed for the construction of the indole ring system, each with its own advantages and limitations, particularly for the synthesis of 4-substituted indoles.
The Fischer indole synthesis is a widely used and versatile method for constructing the indole nucleus. wikipedia.org It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement to form the indole. wikipedia.org
For the synthesis of 4-substituted indoles, a correspondingly substituted phenylhydrazine is required. However, the presence of substituents on the phenyl ring can influence the regioselectivity of the cyclization. For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can lead to an "abnormal" product due to cyclization occurring at the substituted position nih.gov.
Modifications to the classical Fischer indole synthesis have been developed to improve its scope and efficiency. The Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical method wikipedia.org. This approach can be advantageous for creating a diverse range of substituted indoles.
Table 1: Variants of the Fischer Indole Synthesis
| Method | Description | Key Features |
|---|---|---|
| Classical Fischer Indole Synthesis | Reaction of a (substituted) phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.org | Versatile, widely used, can be catalyzed by Brønsted or Lewis acids. wikipedia.org |
| Buchwald Modification | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org | Expands the scope of the reaction to include a wider variety of starting materials. wikipedia.org |
| Garg and Coworkers' Interrupted Fischer Indolization | A variant used in the total synthesis of complex natural products. | Allows for the formation of unique structural motifs. |
The Madelung synthesis is another classical method for indole formation, involving the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org This method is particularly useful for the preparation of 2-alkinylindoles, which are not easily accessible through other methods. wikipedia.org The reaction typically requires harsh conditions, such as sodium or potassium alkoxide bases at temperatures between 200-400 °C. wikipedia.org
Modern variations of the Madelung synthesis have been developed to proceed under milder conditions. For example, the use of alkyllithiums as bases allows for the synthesis of 2-substituted indoles bearing sensitive functional groups bhu.ac.in. A copper-catalyzed Madelung-type synthesis has also been reported for the reaction of (2-iodophenyl)acetonitriles with formamide, which is compatible with both electron-withdrawing and electron-donating groups on the phenyl ring thieme-connect.com.
The Smith-modified Madelung synthesis employs a condensation reaction of organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids, which has proven applicable to a wide variety of substituted anilines wikipedia.org.
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering high efficiency and functional group tolerance under mild conditions. mdpi.com These methods often involve the annulation of substituted anilines with alkynes or other coupling partners.
One strategy involves the palladium-catalyzed coupling of 2-iodoanilines with alkynes, followed by cyclization to form the indole ring. For instance, 4-chloroindoles have been synthesized by reacting 2,3-dichloroaniline (B127971) derivatives with terminal alkynes using a specific palladium catalyst system mdpi.com.
The Catellani reaction, a palladium/norbornene-catalyzed ortho-alkylation/ipso-amination cascade, has also been adapted for indole synthesis nih.gov. A related strategy, the Catellani and retro-Diels–Alder reaction, has been used to synthesize highly functionalized 4-aminoindoles from the three-component cross-coupling of o-iodoaniline, N-benzoyloxyamines, and norbornadiene acs.org.
Palladium-catalyzed annulations of in situ generated strained cyclic allenes with aryl halides have also been developed to produce fused heterocyclic products, including tetrahydrocarbazoles nih.gov.
Table 2: Palladium-Catalyzed Indole Syntheses
| Reaction Type | Description | Example |
|---|---|---|
| Sonogashira Coupling/Cyclization | Coupling of a 2-haloaniline with a terminal alkyne followed by intramolecular cyclization. mdpi.com | Synthesis of 4-chloroindoles from 2,3-dichloroaniline and terminal alkynes. mdpi.com |
| Catellani/Retro-Diels-Alder | Three-component cross-coupling of an o-iodoaniline, an amine source, and norbornadiene. acs.org | Synthesis of C4-aminated indoles. acs.org |
| Annulation of Strained Allenes | Palladium-catalyzed reaction of aryl halides with in situ generated cyclic allenes. nih.gov | Formation of tetrahydrocarbazoles. nih.gov |
Regioselective Functionalization of the Indole Core
The introduction of substituents at specific positions of the indole nucleus is a critical aspect of synthesizing complex indole derivatives. The C4 position of indole is generally less reactive towards electrophilic substitution compared to the C3, C2, and C5 positions. Therefore, direct and regioselective functionalization at C4 often requires specialized strategies.
Directing group strategies are commonly employed to achieve regioselective C-H amination at the C4 position of the indole ring. Transition metal catalysis, particularly with iridium and ruthenium, has proven effective for this transformation.
An efficient iridium-catalyzed C4-amidation of indoles with sulfonyl azides has been developed, which proceeds under mild conditions and tolerates a variety of functional groups at the C3 position. acs.orgnih.gov This method provides exclusive C4-amidated indoles. acs.orgnih.gov
Ruthenium(II)-catalyzed direct C4- and C5-diamidation of 3-carbonylindoles using dioxazolones has also been reported. scispace.comrsc.org This protocol allows for the effective installation of two amide groups on the benzene (B151609) ring of the indole. scispace.comrsc.org Theoretical studies have shown a kinetic preference for C4-functionalization over C2-functionalization in this system. scispace.comrsc.org
Another approach involves a palladium-catalyzed ortho-amination of 2-iodoanilines followed by an ipso-Heck cyclization to generate 4-aminoindoles nih.gov. The Liang group has disclosed a method involving the ortho-amination of 2-iodoanilines followed by ipso-cyclization with norbornadiene and a subsequent retro-Diels-Alder reaction to access 4-aminoindoles nih.gov. More recently, the synthesis of C4-aminated indoles via a Catellani and retro-Diels-Alder strategy has been demonstrated, providing a route to highly functionalized 4-aminoindoles acs.org.
Furthermore, 4-aminoindoles themselves can act as 1,4-bisnucleophiles in diversity-oriented synthesis, allowing for the construction of complex tricyclic indole structures rsc.org.
Table 3: Methods for C4-Amination of Indoles
| Method | Catalyst/Reagents | Key Features |
|---|---|---|
| Iridium-Catalyzed Amidation | Iridium catalyst, sulfonyl azides acs.orgnih.gov | Direct, regioselective C4-amidation under mild conditions. acs.orgnih.gov |
| Ruthenium-Catalyzed Diamidation | Ruthenium(II) catalyst, dioxazolones scispace.comrsc.org | Regioselective C4- and C5-diamidation of 3-carbonylindoles. scispace.comrsc.org |
| Palladium-Catalyzed Annulation | Palladium catalyst, 2-iodoanilines, N-benzoyloxyamines, norbornadiene nih.govacs.org | Domino process involving Catellani and retro-Diels-Alder reactions. acs.org |
N1-Alkylation with the 2-Methoxyethyl Moiety
The introduction of the 2-methoxyethyl group at the N1 position of the indole ring is a critical step in the synthesis of 1-(2-methoxyethyl)-1H-indol-4-amine. This is typically achieved through the N-alkylation of a suitable 4-aminoindole (B1269813) precursor. The general approach involves the reaction of 4-amino-1H-indole with a 2-methoxyethylating agent.
The reaction is generally performed in the presence of a base, which deprotonates the indole nitrogen, making it a more potent nucleophile. The choice of base and solvent is crucial for the reaction's success, influencing both the yield and the regioselectivity of the alkylation (N1 vs. other positions). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently used. acs.orgmdpi.com
A representative reaction is the alkylation of an indole with a halo-alkane like 2-bromoethyl methyl ether or 2-methoxyethyl chloride. acs.orgevitachem.com For instance, the synthesis of the related 5-chloro-1-(2-methoxyethyl)-1H-indole was achieved by reacting 5-chloroindole (B142107) with 2-bromoethyl methyl ether in THF. acs.org A similar strategy can be applied to 4-aminoindole.
Table 1: Reagents and Conditions for N1-Alkylation of Indoles
| Precursor | Alkylating Agent | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| 4-Amino-1H-indole | 2-Bromoethyl methyl ether | NaH | DMF | 0 °C to room temperature | mdpi.com |
| 4-Amino-1H-indole | 2-Methoxyethyl chloride | K₂CO₃ | DMF | Room temperature to 90 °C | evitachem.comnih.gov |
| 5-Chloroindole | 2-Bromoethyl methyl ether | NaH | THF | Room temperature, overnight | acs.org |
The reactivity of the 4-amino group can sometimes complicate the reaction, potentially leading to N-alkylation at the amino group as a side product. Therefore, protection of the 4-amino group might be necessary prior to N1-alkylation, followed by a deprotection step. However, selective N1-alkylation can often be achieved by carefully controlling the reaction conditions. chemistryviews.org
Multi-step Reaction Sequences and Optimization Protocols for Compound Yield and Purity
A potential synthetic sequence is as follows:
Nitration of Indole: Starting with indole, nitration at the 4-position yields 4-nitroindole. This step requires careful control of conditions to favor the 4-isomer.
N1-Alkylation: The resulting 4-nitro-1H-indole is then alkylated with a 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether or 2-methoxyethyl chloride) using a base like NaH or K₂CO₃ in a polar aprotic solvent like DMF. acs.orgevitachem.com
Reduction of the Nitro Group: The nitro group of 1-(2-methoxyethyl)-4-nitro-1H-indole is then reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acidic medium. This step yields the target compound, this compound.
Optimization Protocols:
Reaction Conditions: Optimization focuses on temperature, reaction time, and the stoichiometry of reagents. For the alkylation step, using a stronger base like NaH may allow for lower reaction temperatures, potentially reducing side products. mdpi.com The choice of catalyst for the reduction step can influence the reaction's efficiency and cleanliness.
Purification: Purification at each step is essential. Column chromatography is commonly employed to isolate the desired intermediate and remove isomers and unreacted starting materials. Recrystallization can also be an effective method for purifying solid intermediates and the final product.
Process Improvement: To enhance scalability and safety, especially when handling reagents like NaH, alternative methods such as phase-transfer catalysis for the alkylation step can be explored. Continuous flow reactors may also offer better control over reaction parameters and improve consistency.
Analytical Characterization Methodologies for Synthesized Compounds
Once synthesized, the identity and purity of this compound must be rigorously confirmed. This is accomplished through a combination of spectroscopic and chromatographic techniques.
Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for confirming the structure.
¹H NMR: The proton NMR spectrum will confirm the presence of all expected protons and their chemical environments. Key signals would include those for the aromatic protons on the indole ring, the characteristic indole N-H proton (if un-substituted) or the absence thereof, the methylene (B1212753) protons of the 2-methoxyethyl group (appearing as triplets), and the methoxy (B1213986) group protons (a singlet). The coupling patterns of the aromatic protons are diagnostic for the 4-substitution pattern on the indole ring. nih.govnih.gov
¹³C NMR: The carbon NMR spectrum shows the number of unique carbon atoms in the molecule, confirming the presence of the indole core and the 2-methoxyethyl substituent. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. acs.orgnih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include N-H stretching vibrations for the amino group, C-H stretches for the aromatic and aliphatic parts, and C-O stretching for the ether linkage.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for aromatic protons (indole ring), two triplets for -CH₂CH₂- protons, a singlet for -OCH₃ protons, and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances corresponding to the eight carbons of the indole ring and the three carbons of the 2-methoxyethyl group. |
| HRMS (ESI) | A molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₁H₁₅N₂O⁺. |
| IR | N-H stretching bands (amine), C-H (aromatic and aliphatic), and C-O (ether) stretching bands. |
These methods are essential for determining the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. The sample is analyzed on a suitable column (typically a reverse-phase C18 column), and the purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. acs.orgnih.govsci-hub.se
Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. The presence of a single spot under different solvent systems suggests a high degree of purity.
Melting Point Analysis: For solid compounds, a sharp and well-defined melting point range is a good indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.
By employing these rigorous synthetic and analytical procedures, this compound can be prepared with high yield and its structural identity and purity can be unequivocally confirmed.
Preclinical Biological Activity Profiling and Mechanistic Elucidation of Indole 4 Amine Derivatives
In Vitro Pharmacological Evaluation Platforms
The initial characterization of novel chemical entities involves a suite of in vitro assays designed to determine their interaction with specific biological molecules and pathways. These platforms are crucial for establishing a preliminary pharmacological profile, including target affinity, potency, and cellular effects.
Ligand-Receptor Binding Assays for Specific Protein Targets
Ligand-receptor binding assays are fundamental in determining the affinity of a compound for a specific protein target. For indole-4-amine derivatives, a key area of investigation has been their interaction with neurotransmitter receptors, particularly dopamine (B1211576) receptors, due to the structural analogy between the indole (B1671886) scaffold and dopamine.
Research into a series of 4-(aminoethoxy)indoles, which are structurally related to 4-aminoindoles, has provided valuable insights into their potential as dopaminergic agents. nih.gov These studies evaluated the affinity of the compounds for both the high-agonist-affinity (D2High) and low-agonist-affinity (D2Low) states of the dopamine D2 receptor. nih.gov The indolones, a subset of these derivatives, demonstrated particularly high affinity for the D2High receptor state. nih.gov This interaction is significant as the D2 receptor is a primary target for antipsychotic medications. acs.org The affinity, measured as the inhibition constant (Kᵢ), indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Kᵢ value corresponds to a higher binding affinity.
| Compound | Structure | D₂High Affinity Kᵢ (nM) | D₂Low Affinity Kᵢ (nM) | Reference |
|---|---|---|---|---|
| Indolone Analogue 8a | Structure data not available | 0.8 | 140 | nih.gov |
| Indolone Analogue 8b | Structure data not available | 1.5 | 360 | nih.gov |
| Indolone Analogue 8c | Structure data not available | 0.3 | 120 | nih.gov |
These findings suggest that modifications on the indole scaffold, including substitutions on the indole nitrogen similar to the methoxyethyl group in 1-(2-methoxyethyl)-1H-indol-4-amine, could modulate binding affinity and selectivity for dopamine receptor subtypes. nih.gov
Enzyme Inhibition Studies to Determine Potency and Selectivity
Indole derivatives are known to inhibit various enzymes. tandfonline.com For instance, certain indole-based compounds have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. acs.org Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Studies on novel indole amines have revealed IC₅₀ values—the concentration of an inhibitor required to reduce enzyme activity by 50%—that are comparable to the standard drug galantamine. acs.org
While specific enzyme inhibition data for this compound is not available, the broader class of indole derivatives has shown significant activity against enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer therapy. nih.gov The unsubstituted parent compound, 4-aminoindole (B1269813), was investigated for its ability to inhibit tryptophan synthase (TrpAB), an enzyme involved in tryptophan biosynthesis in Mycobacterium tuberculosis. However, it was found not to be an effective inhibitor at relevant concentrations. acs.org
| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Indole Amine 24 | Acetylcholinesterase (AChE) | 4.66 µM | acs.org |
| Indole Amine 25 | Acetylcholinesterase (AChE) | 4.28 µM | acs.org |
| 4-Aryl-1H-1,2,3-triazoles | Indoleamine 2,3-dioxygenase (IDO) | Potent Inhibition | nih.gov |
| 4-Aminoindole (4-AI) | Tryptophan Synthase (TrpAB) | > 600 µM | acs.org |
These examples underscore the potential of the indole-4-amine scaffold to be developed into potent and selective enzyme inhibitors for various therapeutic areas.
Cell-Based Functional Screening for Cellular Pathway Modulation and Phenotypic Responses
In the context of dopaminergic activity, compounds are often tested in cell-based functional assays to determine if they act as agonists (activators) or antagonists (blockers) of the receptor. For instance, substituted 4-aminopiperidine (B84694) compounds, which are selective for the dopamine D4 receptor, were shown to antagonize quinpirole-induced mitogenesis in Chinese hamster ovary (CHO) cells expressing the human D4 receptor. nih.gov This type of assay confirms that the binding of the compound to the receptor translates into a measurable cellular response. The functional activity of this compound would similarly require evaluation in such cell-based systems to understand its effect on cellular signaling.
Investigation of Potential Biological Targets and Pathways
Following initial screening, research focuses on identifying the specific molecular interactions responsible for the observed biological activity and the subsequent downstream cellular events.
Identification of Specific Receptor or Enzyme Interactions
The structure of 4-aminoindole derivatives suggests a strong potential for interaction with biogenic amine receptors. The premise that the 4-substituted indole system can act as a pharmacophore for dopamine receptors has guided research in this area. annualreviews.org The indole N-H group is considered a potential bioisostere for the meta-hydroxyl group of dopamine, allowing it to engage in similar interactions within the receptor's binding pocket. annualreviews.org
Molecular modeling and conformational analysis of 4-(aminoethoxy)indoles have been used to propose a putative bioactive conformation that fulfills the criteria of the dopamine D2 agonist pharmacophore. nih.gov This involves the precise spatial arrangement of the amine nitrogen and the indole ring system to mimic the presentation of dopamine to its receptor. nih.gov For this compound, the methoxyethyl group at the N1 position would be expected to significantly influence its conformational preferences and, consequently, its binding affinity and selectivity for different receptor subtypes.
Elucidation of Downstream Signaling Cascades and Cellular Events
Once a ligand binds to its receptor, it triggers a cascade of intracellular signaling events. Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gαi/o proteins. nih.gov Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, such as N-type calcium channels. nih.gov
A compound acting as a D2 receptor agonist would initiate these downstream events, while an antagonist would block them. For example, the toxic effects of 4-aminoindole (4-AI) in M. tuberculosis were elucidated to be not from direct enzyme inhibition, but from its metabolic conversion by TrpB into 4-amino-L-tryptophan. acs.org This altered amino acid is then incorporated into proteins, poisoning cellular metabolism and leading to cell death. acs.org This highlights a different kind of downstream effect—metabolic activation into a toxic product—which is a critical aspect of mechanistic elucidation. Understanding the precise downstream effects of this compound would require specific studies to trace the signaling pathways modulated after target engagement.
Structure-Activity Relationship (SAR) Analysis for this compound Scaffolds
The structure-activity relationship (SAR) of indole-based compounds is a cornerstone of medicinal chemistry, given the indole nucleus's prevalence in numerous biologically active molecules. researchgate.net For derivatives of this compound, the specific arrangement and nature of substituents on the indole scaffold are critical in defining their biological activity and interaction with molecular targets. Analysis of this scaffold involves dissecting the contributions of the N1-substituent, the 4-amino group, and modifications on the bicyclic indole core.
Influence of the N1-Methoxyethyl Substitution on Biological Activity and Target Recognition
The presence of a 2-methoxyethyl group at the N1-position, as seen in 1-(2-methoxyethyl)-3-piperidin-4-yl-1H-indole, has been explored in the context of histamine (B1213489) H1 antagonists. researchgate.net In SAR studies of related GPR84 antagonists, the indole N-H was found to be a crucial hydrogen bond donor for receptor binding, and its replacement with an N-methyl group resulted in a loss of activity. acs.org This highlights that while N1-substitution is a common strategy, the nature of the substituent is critical. The 2-methoxyethyl group, being flexible and containing a polar ether linkage, offers a different profile. It can influence the molecule's conformation and solubility.
Interestingly, research on certain indol-3-ylglyoxylamides suggests that the shape of the N1-substituent may be more deterministic for potency than its polarity. In one study, replacing the oxygen atom in a 2-methoxyethyl moiety with a methylene (B1212753) group (creating a propyl group) did not significantly alter biological activity, pointing to the importance of the substituent's spatial arrangement. nih.gov This suggests the 2-methoxyethyl group in the this compound scaffold may primarily serve to occupy a specific binding pocket where its size and conformation are key, rather than engaging in specific polar interactions via its ether oxygen.
Importance of the 4-Amino Group in Molecular Recognition and Functional Response
The 4-amino group is a key functional handle that can significantly influence a molecule's biological profile. Its basicity, hydrogen-bonding potential, and position on the indole ring are defining features for molecular recognition. The photophysical behavior of some amino-substituted chromophores is largely controlled by the conformation of the amino group, which can be a critical factor in its interaction with biological targets. researchgate.net
Systemic Modifications on the Indole Nucleus and Their Biological Repercussions
Modifying the core indole nucleus is a fundamental strategy to refine the pharmacological profile of a lead compound. Substitutions at various positions (e.g., 5, 6, 7) can impact potency, selectivity, and pharmacokinetic properties.
For a series of indolylpiperidine-based histamine H1 antagonists, the introduction of a fluorine atom at the 6-position of the indole ring led to a significant increase in in vivo activity, although it was accompanied by a decrease in selectivity against the 5HT(2) receptor. researchgate.net This exemplifies the delicate balance between enhancing potency and maintaining selectivity through substitution on the indole core. Further studies on other indole series have shown varied outcomes depending on the substituent and its position. For instance, in one series, methoxy (B1213986) group substitutions at position 7 were found to be the most favorable for activity. researchgate.net
The electronic effects of these substituents are also critical. Methoxy groups, for example, are electron-donating and can enhance the reactivity of the indole ring. chim.it The strategic placement of such groups can fine-tune the electron density of the aromatic system, affecting its interaction with biological targets.
Table 1: Effects of Substitutions on Related Indole Scaffolds
| Scaffold Class | Position of Substitution | Substituent | Observed Biological Effect | Reference |
|---|---|---|---|---|
| Indolylpiperidinyl Benzoic Acids | 6-position | Fluorine | Higher in vivo activity as histamine H1 antagonists | researchgate.net |
| 3-Substituted 1H-indole-2-carboxylic Acids | 4-position | Various | Generally unfavorable for activity | researchgate.net |
| 3-Substituted 1H-indole-2-carboxylic Acids | 7-position | Methoxy | Favorable for activity | researchgate.net |
| 1,2,4-Triazine Derivatives | N1-position | Methyl | Abolished GPR84 antagonist activity | acs.org |
Comparative Biological Efficacy with Established Indole Analogues and Reference Compounds
The biological potential of the this compound scaffold can be contextualized by comparing it to other indole-based compounds with established biological activities. The indole nucleus is a privileged structure found in compounds targeting a vast array of receptors and enzymes. researchgate.net
One relevant comparison is with the 4-(aminoethoxy)indole and indolone series developed as dopamine D2 receptor agonists. nih.gov The 4-(aminoethoxy)indolones, in particular, were found to have high affinity for the D2 receptor. When compared with their more conformationally rigid chroman analogues, the flexible 4-(aminoethoxy)indoles were less potent, suggesting that for D2 receptor binding, a more constrained conformation is beneficial. nih.gov This provides an important lesson for the this compound scaffold: its inherent flexibility may be advantageous for some targets but detrimental for others that require a more rigid ligand conformation.
Another distinct class of indole derivatives are those based on an indol-3-ylglyoxylamide scaffold, which have shown potent cytotoxic activity. nih.gov These compounds bear their functional groups at the 3-position, a more traditionally explored position on the indole ring. The high potency of these compounds underscores how the substitution pattern (position 3 vs. position 4) dramatically shifts the biological activity profile away from neurotransmitter receptor modulation and towards anticancer effects.
Furthermore, fusing another heterocyclic ring to the indole core creates entirely new chemical entities. For example, N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine, which contains the same N-substituent but a different core structure, is investigated for potential anticancer, antibacterial, or antiviral properties due to the versatile nature of the pyrimidoindole scaffold. ontosight.ai
Table 2: Comparative Efficacy of Various Indole Scaffolds
| Compound Class/Scaffold | Key Structural Features | Primary Biological Activity Investigated | Example Finding | Reference |
|---|---|---|---|---|
| This compound Scaffold | 4-amino, N1-methoxyethyl | (Hypothetical, based on related structures) | Potential CNS receptor or enzyme modulation | - |
| 4-(Aminoethoxy)indolones | 4-aminoethoxy, N-H, 2-oxo | Dopamine D2 Receptor Agonism | High affinity for the D2High receptor state | nih.gov |
| Indol-3-ylglyoxylamides | 3-glyoxylamide, N1-alkyl | Anticancer (Cytotoxicity) | LC50 values in the nanomolar range against cancer cell lines | nih.gov |
| Pyrimido[5,4-b]indol-4-amines | Fused pyrimidine (B1678525) ring, 4-amino | Anticancer, Antimicrobial, Antiviral | The pyrimidoindole scaffold is versatile for interacting with various biological targets | ontosight.ai |
| Indolylpiperidinyl Benzoic Acids | 3-piperidine, N1-methoxyethyl | Histamine H1 Antagonism | ED50 of 5 mg/kg in in vivo models for some analogues | researchgate.net |
This comparative analysis demonstrates that while the this compound framework possesses functionalities common to bioactive molecules, its specific biological efficacy is determined by the unique combination of the 4-amino and N1-methoxyethyl groups, distinguishing it from other well-established indole analogues.
Computational Chemistry and Molecular Modeling Approaches for Indole Derivatives
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as an indole (B1671886) derivative, to the binding site of a target protein.
Molecular docking simulations can predict how 1-(2-methoxyethyl)-1H-indol-4-amine might bind to various biological targets, such as serotonin (B10506) or dopamine (B1211576) receptors. The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then scoring these poses based on a function that estimates the binding free energy. A lower docking score typically indicates a more favorable binding affinity.
For instance, in studies of similar indole derivatives targeting the serotonin 5-HT1A receptor, the indole moiety often penetrates deep into a hydrophobic pocket of the receptor. nih.gov The docking pose of this compound would likely be influenced by its key structural features: the indole core, the 4-amino group, and the N1-methoxyethyl substituent. The 4-amino group is capable of forming crucial hydrogen bonds, a common feature in the binding of ligands to aminergic receptors.
The relative binding affinities of a series of indole derivatives can be compared by their docking scores, providing a qualitative ranking of their potential potency. While these scores are estimations, they are valuable for prioritizing compounds for synthesis and biological testing.
Table 1: Illustrative Molecular Docking Scores of Indole Derivatives Against a Hypothetical Receptor
| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |
| Indole-1 | -8.5 | Asp110, Phe340, Trp337 |
| Indole-2 | -9.2 | Asp110, Ser190, Phe340 |
| This compound (Hypothetical) | -8.9 | Asp110, Trp150, Phe341 |
| Indole-3 | -7.8 | Phe340, Val111 |
Note: This table contains hypothetical data for illustrative purposes to demonstrate the type of information generated from molecular docking studies.
A significant outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that interact with the ligand. These interactions are critical for stabilizing the ligand-receptor complex. For indole derivatives, common interactions include:
Hydrogen Bonds: The nitrogen atom of the indole ring and the 4-amino group of this compound can act as hydrogen bond donors or acceptors. For example, the amino group could form a salt bridge with a conserved aspartate residue (Asp 3.32) often found in the binding site of aminergic receptors. nih.gov
Hydrophobic Interactions: The aromatic indole ring system typically engages in hydrophobic interactions with nonpolar residues such as phenylalanine, tryptophan, and leucine (B10760876) within the binding pocket. nih.gov
Pi-Pi Stacking: The indole ring can also participate in π-π stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.
In docking studies of various indole derivatives with serotonin and dopamine receptors, interactions with conserved residues like Asp, Trp, and Phe in transmembrane helices are frequently observed. nih.govmdpi.com The methoxyethyl substituent at the N1 position of this compound could also form specific interactions, potentially with residues in a less conserved region of the binding pocket, which could contribute to its unique binding profile.
Quantum Mechanical Calculations for Electronic and Steric Properties
Quantum mechanical (QM) calculations provide a detailed description of the electronic structure and energetics of molecules. These methods are invaluable for understanding the intrinsic properties of the indole scaffold and how they are modulated by substituents like the methoxyethyl group.
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. The N-substituted methoxyethyl chain of this compound can adopt various conformations due to rotation around its single bonds. Conformational analysis using QM methods can identify the low-energy, and therefore most probable, conformations of the molecule. nih.govresearchgate.net
By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, an energy landscape can be generated. The minima on this landscape correspond to stable conformers. This information is crucial for understanding which shape the molecule is likely to adopt when it approaches its biological target. For N-substituted indoles, the orientation of the substituent relative to the indole ring can significantly influence its interaction with a receptor. nih.gov
QM calculations can elucidate the electronic properties of this compound, which govern its reactivity and intermolecular interactions. Key properties include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. Substituents on the indole ring can significantly alter the energies and shapes of these orbitals. researchgate.netnih.gov An electron-donating group, such as the 4-amino group, would be expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. rogue-scholar.org
Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to interact favorably with positive charges (e.g., protonated amino acid residues). Regions of positive potential (blue) are electron-poor and will interact with negative charges. For this compound, the area around the 4-amino group and the oxygen atom of the methoxyethyl chain would likely show a negative electrostatic potential, highlighting them as potential hydrogen bond acceptor sites.
Studies on substituted indoles have shown that the position and electronic nature of the substituent have a profound effect on the electronic properties of the indole chromophore. nih.govchemrxiv.org
Table 2: Illustrative Calculated Electronic Properties of Substituted Indoles
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Indole | -5.98 | 0.52 | 2.11 |
| 4-Aminoindole (B1269813) | -5.65 | 0.65 | 3.45 |
| This compound (Hypothetical) | -5.70 | 0.60 | 3.80 |
| 1-Methylindole | -5.90 | 0.55 | 2.25 |
Note: This table contains hypothetical data for illustrative purposes to demonstrate the type of information generated from quantum mechanical calculations.
Molecular Dynamics Simulations to Explore Dynamic Interactions
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into the stability of the binding mode and the flexibility of both the ligand and the protein.
Starting from a docked pose, an MD simulation would allow observation of how this compound and its target receptor adapt to each other. Key insights from MD simulations include:
Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation, one can assess the stability of the predicted binding mode. A stable binding mode is characterized by small fluctuations in the ligand's position. dergipark.org.trajbls.com
Flexibility of the Receptor: MD simulations can reveal how different regions of the receptor, such as loops or the ends of helices, move and change conformation upon ligand binding. This can be important for understanding the mechanism of receptor activation.
Role of Water Molecules: MD simulations explicitly include water molecules, which can play a critical role in mediating interactions between the ligand and the receptor by forming bridging hydrogen bonds.
Free Energy Calculations: Advanced MD simulation techniques, such as MM/PBSA and MM/GBSA, can be used to calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov
For indole derivatives, MD simulations have been used to confirm the stability of their interactions with target proteins like human serum albumin and various enzymes, highlighting the persistence of key hydrogen bonds and hydrophobic contacts over time. dergipark.org.trresearchgate.netnih.gov These simulations provide a more realistic and detailed understanding of the dynamic nature of molecular recognition.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. science.gov These models can then be used to predict the activity of new, unsynthesized compounds and to identify the key physicochemical properties that influence their potency.
To develop a QSAR model for a series of indole derivatives including this compound, a dataset of compounds with their experimentally determined biological activities (e.g., IC50 or Ki values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. farmaciajournal.com The predictive power of the resulting QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds.
While a specific QSAR model for this compound has not been reported, numerous QSAR studies on diverse classes of indole derivatives have been published, demonstrating the applicability of this approach to this chemical scaffold. nih.govfarmaciajournal.com
The analysis of a validated QSAR model can reveal which physicochemical descriptors have the most significant impact on the biological activity of the indole derivatives. This information provides valuable insights into the structure-activity relationship and can guide the rational design of new compounds with enhanced potency.
Common Physicochemical Descriptors in QSAR Studies of Indole Derivatives
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
| Hydrophobic | LogP, Molar Refractivity (MR) | Lipophilicity can affect membrane permeability and binding to hydrophobic pockets in the target protein. |
| Topological | Connectivity Indices (e.g., Chi indices), Kappa Shape Indices | Describe the size, shape, and branching of the molecule, which are important for steric interactions with the binding site. |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Influence electrostatic interactions, hydrogen bonding capacity, and reactivity. |
| Steric | Molecular Volume, Surface Area | Relate to the size and shape of the molecule and its fit within the binding pocket. |
For instance, a QSAR study on a series of indole derivatives might reveal that a higher value for a particular hydrophobic descriptor and a lower value for a specific steric descriptor are correlated with increased activity. This would suggest that future synthetic efforts should focus on increasing the lipophilicity of the molecule while avoiding bulky substituents in certain positions. The application of such models to this compound would allow for the prediction of its activity and the rational design of more potent analogues.
Advanced Research Perspectives and Future Directions for Indole 4 Amine Compounds
Design Principles for Next-Generation Indole-4-amine Lead Compounds Based on SAR and Computational Insights
The rational design of next-generation indole-4-amine lead compounds will be heavily reliant on a synergistic approach combining Structure-Activity Relationship (SAR) studies and advanced computational modeling. mdpi.com SAR studies provide empirical data on how specific structural modifications to the indole-4-amine core influence biological activity. researchgate.netnih.gov For instance, research on other indole (B1671886) derivatives has shown that substitutions at various positions on the indole ring can dramatically alter a compound's efficacy and selectivity for a given target. nih.govmdpi.com
Computational chemistry offers powerful tools to rationalize these empirical findings and predict the activity of novel derivatives. researchgate.netmdpi.com Molecular docking, for example, can predict the binding affinity and orientation of a ligand within the active site of a target protein, providing insights that can guide the design of more potent and selective inhibitors. nih.govmdpi.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can further refine this process by establishing a mathematical correlation between chemical structure and biological activity. researchgate.net
By systematically modifying the substituents on the indole ring, the amine group, and the N1-position (such as the 2-methoxyethyl group in 1-(2-methoxyethyl)-1H-indol-4-amine), researchers can fine-tune the molecule's properties. For example, altering the size, shape, and electronic properties of substituents can optimize interactions with a target receptor, as seen in studies on HIV-1 fusion inhibitors where the linkage between indole rings was a key determinant of activity. nih.govacs.org
Table 1: Guiding Principles for Lead Compound Design
| Design Principle | Methodology | Application to Indole-4-amines | Potential Outcome |
|---|---|---|---|
| Scaffold Hopping & Decoration | Synthetic Chemistry, SAR | Introduction of diverse functional groups at positions C2, C3, C5, C6, C7 and the N1-substituent of the indole-4-amine core. | Identification of key pharmacophoric features; improved potency and selectivity. mdpi.comnih.gov |
| Target-Based Design | Molecular Docking, Crystallography | In silico screening of virtual libraries of indole-4-amine derivatives against specific protein targets (e.g., kinases, GPCRs). | Rational design of compounds with high predicted binding affinity for a disease-relevant target. nih.govmdpi.com |
| Property-Based Design | QSAR, ADME Prediction | Computational modeling to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) of novel analogs. | Optimization of drug-like properties for better in vivo performance. mdpi.com |
| Fragment-Based Drug Discovery | X-ray Crystallography, NMR | Identifying small molecular fragments that bind to the target and then growing or linking them to create a lead compound based on the indole-4-amine scaffold. | Development of novel binders with high ligand efficiency. |
Integration of Omics Data for a Systems-Level Understanding of Biological Effects in Preclinical Models
To move beyond a single-target-single-drug paradigm, understanding the global biological effects of indole-4-amine compounds is crucial. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—provides a systems-level perspective on how these molecules interact with complex biological networks. nih.gov
Transcriptomics (e.g., RNA-Seq) can reveal how a compound alters gene expression patterns in cells or tissues. For example, a study on indole analogues in a mouse model of ulcerative colitis used transcriptome analysis to identify the downregulation of key genes in the NF-κB signaling pathway, providing mechanistic insight into the compounds' anti-inflammatory effects. mdpi.com
Proteomics identifies and quantifies the complete set of proteins, revealing changes in protein expression, post-translational modifications, and protein-protein interactions in response to compound treatment.
Metabolomics analyzes the global profile of metabolites, offering a functional readout of the physiological state of a cell or organism. frontiersin.org Studies on microbial indoles have shown their significant impact on host metabolism, influencing pathways related to inflammation and gut barrier integrity. nih.govmdpi.com
By integrating these datasets, researchers can construct comprehensive models of a compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers to monitor therapeutic response in preclinical models. nih.govnih.gov This holistic approach is essential for predicting both the efficacy and potential liabilities of new indole-4-amine derivatives before they advance to clinical trials.
Table 2: Application of Omics in Indole-4-amine Research
| Omics Technology | Information Gained | Application Example |
|---|---|---|
| Transcriptomics | Changes in gene expression profiles. | Identifying signaling pathways modulated by the compound, such as inflammatory or cell cycle pathways. mdpi.com |
| Proteomics | Alterations in protein levels and post-translational modifications. | Identifying direct protein targets and downstream effector proteins. nih.gov |
| Metabolomics | Changes in endogenous small molecule concentrations. | Understanding the impact on cellular metabolism and identifying functional biomarkers of drug activity. frontiersin.org |
| Phosphoproteomics | Changes in protein phosphorylation status. | Elucidating activation or inhibition of signaling cascades, particularly kinase pathways. nih.gov |
Exploration of Novel Therapeutic Areas and Preclinical Applications for Indole-4-amine Derivatives
The structural versatility of the indole nucleus has led to its incorporation in drugs for a vast array of diseases. ijpsr.comresearchgate.netnrfhh.comresearchgate.net While the specific applications of this compound are yet to be defined, the broader indole family has demonstrated significant potential in numerous therapeutic areas, suggesting fertile ground for the exploration of indole-4-amine derivatives.
Oncology: Many indole-based compounds are potent anticancer agents, acting through mechanisms such as tubulin polymerization inhibition, kinase inhibition, and apoptosis induction. mdpi.comnih.govmdpi.comnih.gov Novel indole derivatives continue to be developed as treatments for various cancers, including lung, breast, and liver cancer. nih.govnih.gov
Neurodegenerative Diseases: The indole scaffold is central to compounds targeting neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.com Mechanisms include the inhibition of cholinesterases and the aggregation of proteins like tau and α-synuclein. mdpi.comnih.gov
Inflammatory Diseases: Indole derivatives have been developed as anti-inflammatory agents, for example, by targeting pathways involved in acute lung injury. nih.gov Gut-bacteria-derived indoles are also known to modulate intestinal inflammation, suggesting applications in inflammatory bowel disease. frontiersin.org
Infectious Diseases: The indole core is found in compounds with antibacterial, antifungal, and antiviral (including anti-HIV) properties. ijpsr.comresearchgate.netacs.org For instance, indole-4-carboxamides have been identified as prodrugs that are effective against Mycobacterium tuberculosis by disrupting tryptophan metabolism. nih.gov
Future research should involve screening this compound and related analogs against a diverse panel of biological targets to uncover novel therapeutic opportunities.
Table 3: Investigated Therapeutic Applications of Indole Derivatives
| Therapeutic Area | Example Compound Class/Target | Mechanism of Action | Reference |
|---|---|---|---|
| Cancer | Indole-acrylamide derivatives | Tubulin polymerization inhibition, G2/M cell cycle arrest | mdpi.com |
| Cancer | 4-Indolyl-2-arylaminopyrimidines | Inhibition of inflammatory cytokines (IL-6, IL-8) | nih.gov |
| Neurodegeneration | Indole-based sulfonamides | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition | mdpi.com |
| Tuberculosis | Indole-4-carboxamides | Prodrug conversion to a toxic antimetabolite (4-aminoindole) | nih.gov |
| HIV | Bis-indole compounds | Inhibition of HIV-1 fusion by targeting glycoprotein (B1211001) gp41 | nih.govacs.org |
Development and Application of Advanced In Vitro Research Models for Mechanistic Studies
To accurately probe the mechanisms of action of indole-4-amine compounds, researchers must move beyond simple cell-based assays and embrace more sophisticated in vitro models that better recapitulate human physiology.
3D Cell Cultures (Spheroids and Organoids): These models more closely mimic the three-dimensional architecture and cell-cell interactions of native tissues compared to traditional 2D monolayer cultures. They are particularly valuable in cancer research for assessing drug penetration and efficacy in a tumor-like microenvironment.
Co-culture Systems: These systems involve growing two or more different cell types together to model the interactions that occur in a specific tissue. For example, co-culturing cancer cells with immune cells can be used to study a compound's potential immunomodulatory effects.
High-Content Imaging and Analysis: This technology combines automated microscopy with sophisticated image analysis software to simultaneously measure multiple cellular parameters (e.g., cell morphology, protein localization, organelle health). It allows for a detailed, quantitative assessment of a compound's effects at the subcellular level.
In Vitro Enzyme Assays: For compounds with a predicted target, purified enzyme assays are essential for confirming direct inhibition and determining kinetic parameters. nih.gov Mechanistic studies on indole prenyltransferases, for example, have used such assays to elucidate complex reaction mechanisms. rsc.org
The application of these advanced models will enable a deeper and more clinically relevant understanding of how indole-4-amine derivatives function, facilitating their translation from the laboratory to preclinical development.
Collaborative Research Frameworks and Interdisciplinary Approaches in Indole Compound Discovery and Development
The discovery and development of novel therapeutics is an increasingly complex endeavor that requires a convergence of expertise from multiple scientific disciplines. tandfonline.com The future of indole compound research will benefit immensely from collaborative frameworks that bring together academic researchers, pharmaceutical companies, and specialized technology platforms. researchgate.netnumberanalytics.com
Public-Private Partnerships (PPPs): Initiatives like the European Lead Factory (ELF) exemplify the power of collaboration. tarosdiscovery.com By providing a high-quality compound library and high-throughput screening infrastructure, such partnerships enable academic researchers and small companies to translate innovative biological concepts into starting points for drug discovery. tarosdiscovery.comdtu.dk
Interdisciplinary Teams: Successful drug discovery projects require seamless integration of synthetic organic chemistry, computational modeling, molecular and cellular biology, pharmacology, and toxicology. researchgate.netresearchgate.net Fostering communication and data sharing among these disciplines is paramount for efficiently advancing lead compounds. tandfonline.com
Open Science and Data Sharing: Open access to research data and chemical probes can accelerate the pace of discovery by allowing scientists worldwide to build upon previous findings. This is particularly important for exploring the potential of less-studied compound families like indole-4-amines.
By embracing these collaborative and interdisciplinary models, the scientific community can pool resources, share risks, and ultimately accelerate the development of the next generation of indole-based medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
